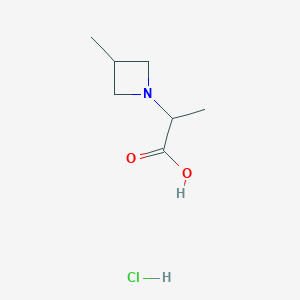

2-(3-Methylazetidin-1-yl)propanoic acid hydrochloride

Description

2-(3-Methylazetidin-1-yl)propanoic acid hydrochloride is a synthetic organic compound featuring a propanoic acid backbone substituted with a 3-methylazetidine group and a hydrochloride salt. The methyl group at the 3-position of the azetidine ring may enhance lipophilicity and influence stereoelectronic properties, impacting bioavailability and receptor interactions.

Properties

Molecular Formula |

C7H14ClNO2 |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

2-(3-methylazetidin-1-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-8(4-5)6(2)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H |

InChI Key |

UJDIHLBDNYCYRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C1)C(C)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Methylazetidin-1-yl)propanoic acid hydrochloride typically involves the reaction of 3-methylazetidine with propanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

2-(3-Methylazetidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.

Scientific Research Applications

2-(3-Methylazetidin-1-yl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylazetidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Azetidine vs. Imidazole Derivatives

- Rigidity and Metabolic Stability: The azetidine group in the target compound introduces a smaller, more rigid ring compared to the five-membered imidazole derivatives (e.g., compounds in ).

- Electronic Effects: Imidazole rings (as in ) possess aromaticity and basicity, which can influence solubility and hydrogen-bonding interactions.

Aromatic vs. Aliphatic Substituents

- 3-Aminophenyl Derivative (): The aromatic amine in 2-(3-aminophenyl)propanoic acid hydrochloride facilitates π-π stacking and hydrogen bonding, making it suitable for targeting enzymes or receptors with aromatic binding pockets. However, the azetidine’s aliphatic nature may prioritize hydrophobic interactions in drug design.

- Trifluoromethylphenyl Derivative () : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving metabolic resistance. The target compound’s methylazetidine substituent offers a balance between lipophilicity and steric bulk, avoiding extreme hydrophobicity.

Salt Form and Solubility

- All compounds listed are hydrochloride salts, enhancing aqueous solubility for formulation.

Biological Activity

2-(3-Methylazetidin-1-yl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C7H14ClN

- Molecular Weight : 161.64 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound has been studied for various biological activities, particularly its effects on metabolic pathways and potential therapeutic applications.

The compound is believed to interact with specific biological targets, influencing metabolic processes. Its action may involve modulation of neurotransmitter systems and enzyme activities, which are critical in various physiological functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in various assays. In a study assessing the inhibition of pro-inflammatory cytokines, it was found to reduce levels of TNF-alpha and IL-6 significantly.

Case Study: In Vivo Efficacy

A recent study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with the compound showed a marked reduction in paw edema compared to the control group.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (20 mg/kg) | 55 |

This data supports the hypothesis that the compound may be effective in managing inflammatory conditions.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. In vitro studies using neuronal cell lines demonstrated that treatment with the compound reduced oxidative stress markers and apoptosis rates.

Cognitive Enhancement Potential

Preliminary research indicates the potential application of this compound in cognitive enhancement. Animal models have shown improved memory retention and learning capabilities following administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.